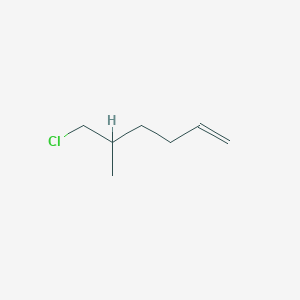
6-Chloro-5-methylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylhex-1-ene is an organic compound with the molecular formula C7H13Cl. It is a member of the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound features a chlorine atom and a methyl group attached to a hexene backbone, making it a chlorinated alkene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhex-1-ene can be achieved through various methods. One common approach involves the chlorination of 5-methylhex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Addition Reactions: The double bond in the compound can participate in electrophilic addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in alkaline medium or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products
Substitution: Formation of 6-hydroxy-5-methylhex-1-ene or 6-alkoxy-5-methylhex-1-ene.
Addition: Formation of 6,7-dibromo-5-methylhexane or 6-chloro-7-bromo-5-methylhexane.
Oxidation: Formation of 6-chloro-5-methylhexane-1,2-diol or 6-chloro-5-methylhexane-1,2-epoxide.
Aplicaciones Científicas De Investigación
6-Chloro-5-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies involving the interaction of chlorinated alkenes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylhex-1-ene involves its reactivity with various chemical species. The presence of the chlorine atom and the double bond allows it to participate in electrophilic addition and nucleophilic substitution reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-5-methylhex-1-ene: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhex-1-ene: Bromine atom instead of chlorine.
6-Chloro-5-ethylhex-1-ene: Ethyl group instead of methyl.
Uniqueness
6-Chloro-5-methylhex-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a methyl group on the hexene backbone provides distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C7H13Cl |
|---|---|
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
6-chloro-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h3,7H,1,4-6H2,2H3 |
Clave InChI |
ANYBNVUTOWLJSA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
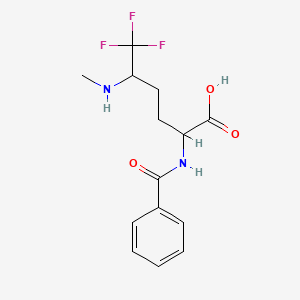
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
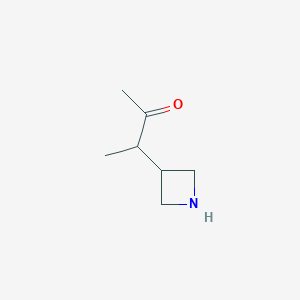
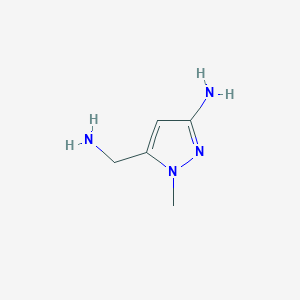
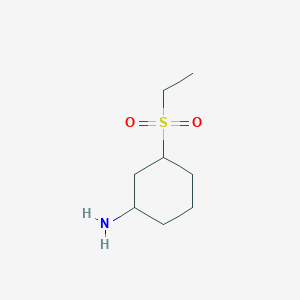
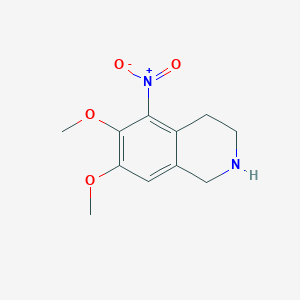
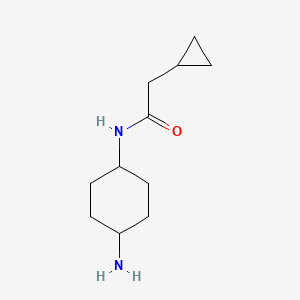

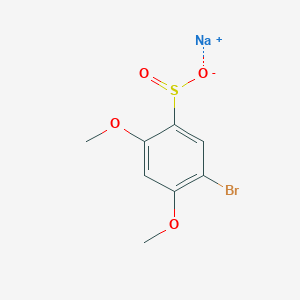

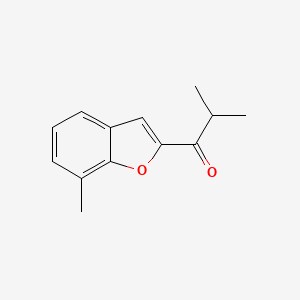
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
